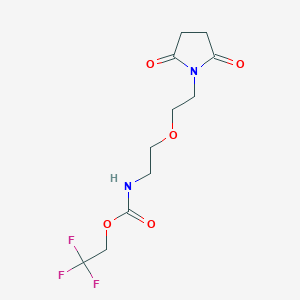

2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate

Description

This compound is a carbamate derivative featuring a trifluoroethyl group and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester moiety. The NHS group enables amine-reactive conjugation, making it valuable in bioconjugation for drug delivery systems or prodrug design .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O5/c12-11(13,14)7-21-10(19)15-3-5-20-6-4-16-8(17)1-2-9(16)18/h1-7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWZFNAOXCNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing trifluoroethyl groups exhibit significant biological activities. For instance, they have been studied for their potential as inhibitors in various enzyme systems and as modulators of biological pathways. The incorporation of the carbamate moiety may enhance the compound's stability and bioavailability .

Anticancer Activity

In vitro studies have demonstrated that related compounds show promising anticancer properties. For example, derivatives with similar structural features have been evaluated for their efficacy against human tumor cells, displaying significant antimitotic activity . The ability to inhibit cell proliferation suggests potential for further development as anticancer agents.

Electrolyte Applications

The trifluoroethyl group has also been explored in the context of materials science, particularly in developing non-flammable electrolytes for lithium-ion batteries. Compounds like bis(2,2,2-trifluoroethyl) carbonate have shown promise as high-performance electrolytes due to their thermal stability and electrochemical properties . This application underscores the importance of fluorinated compounds in energy storage technologies.

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to form stable complexes with enzymes and proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making it useful in both research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

NHS-Activated Carbamates

- Compound 20 (2,5-dioxopyrrolidin-1-yl (2,2,2-trifluoroethyl) carbonate) :

Shares the NHS ester for amine coupling but lacks the ethoxyethyl spacer. This spacer in the target compound may improve solubility and reduce steric hindrance during conjugation . - Compound 2217 ((R)-2,5-dioxopyrrolidin-1-yl (1,1,1-trifluoro-3-((4-methoxybenzyl)oxy)propan-2-yl) carbonate): Contains a trifluoroethyl group and a methoxybenzyl-protected hydroxyl moiety.

Carbamate Protecting Groups

- Benzyl carbamate (Cbz) and tert-butyl carbamate (Boc): Widely used for amine protection. Unlike the target compound’s trifluoroethyl group, Boc is acid-labile, and Cbz requires hydrogenolysis for removal. The trifluoroethyl carbamate may offer stability under acidic/reductive conditions, enabling orthogonal protection strategies .

Fluorinated Pyridine/Pyrrole Derivatives

- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate: Shares a trifluoromethyl group but lacks the NHS-carbamate functionality. The target compound’s NHS ester allows directed conjugation, whereas this derivative’s ester group is less reactive toward amines .

Reactivity and Stability

- NHS Ester Reactivity: The target compound’s NHS group facilitates rapid amine coupling at physiological pH, similar to other NHS-activated carbamates. However, the trifluoroethyl group may slightly reduce electrophilicity compared to non-fluorinated analogues, requiring optimized reaction conditions .

- Hydrolytic Stability: Fluorine’s electron-withdrawing effect stabilizes the carbamate linkage against hydrolysis, contrasting with ethyl or methyl carbamates (e.g., fenoxycarb in ), which are designed for environmental persistence .

Comparative Data Table

Biological Activity

2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₃H₁₈F₃N₃O₄

- Molecular Weight : 307.3 g/mol

The presence of the trifluoroethyl group is significant as it can enhance lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The key steps include the formation of the dioxopyrrolidine moiety and subsequent carbamate formation. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the current search results.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of dioxopyrrolidine have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of new compounds. For example, compounds structurally related to carbamates have been tested for their ability to inhibit bacterial growth and have shown promising results .

| Compound | Target Organism | Activity |

|---|---|---|

| 8a | E. coli | Significant |

| 8b | Staphylococcus aureus | Moderate |

| 8c | Pseudomonas aeruginosa | Low |

Pharmacological Insights

Pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial in assessing the viability of a compound for therapeutic use. Although specific ADMET data for this compound is not available in the current literature, related compounds have undergone extensive ADMET analysis indicating favorable profiles for further development .

Case Studies

While specific case studies on this compound are scarce, research on similar carbamate derivatives provides insight into potential applications. For instance:

Q & A

Q. What are the key synthetic strategies for preparing 2,2,2-Trifluoroethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate?

The synthesis typically involves coupling a trifluoroethyl carbamate precursor with a PEG-like spacer terminated by a 2,5-dioxopyrrolidin-1-yl (NHS) group. For example, NHS-activated intermediates can be synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) in dichloromethane (DCM) . Tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are often used to stabilize reactive amines during synthesis, followed by deprotection under acidic conditions .

Q. How does the 2,5-dioxopyrrolidin-1-yl (NHS) group enhance bioconjugation efficiency?

The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-functionalized molecules) under mild aqueous conditions (pH 7–9), forming stable amide bonds. The ethoxy spacer improves solubility and reduces steric hindrance, enabling efficient conjugation . Reaction progress can be monitored via HPLC or LCMS to confirm product formation .

Q. What stability considerations are critical for storing this compound?

The NHS ester is moisture-sensitive and prone to hydrolysis. Storage at –20°C in anhydrous DMSO or DMF is recommended to preserve reactivity . Lyophilized formulations may enhance long-term stability. Periodic NMR analysis (e.g., monitoring disappearance of the NHS ester proton at ~2.8 ppm) can assess degradation .

Advanced Research Questions

Q. How can conjugation efficiency be optimized in complex biological systems?

Key parameters include:

- pH control : Maintain pH 8.5–9.0 to maximize amine reactivity while minimizing hydrolysis.

- Molar ratio : A 5–10:1 excess of NHS ester to target amine ensures complete conjugation.

- Spacer length : Longer ethoxy chains (e.g., PEG3 vs. PEG1) improve solubility and reduce aggregation in aqueous buffers .

- Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted NHS esters .

Q. How do solubility challenges impact experimental design, and how can they be mitigated?

The trifluoroethyl group may reduce aqueous solubility. Strategies include:

Q. How should contradictory reactivity data (e.g., varying coupling yields) be analyzed?

Contradictions may arise from differences in reaction conditions or impurities. Systematic troubleshooting steps:

- Purity assessment : Use HPLC to verify starting material purity (>95% recommended) .

- Activation efficiency : Confirm NHS ester integrity via FT-IR (C=O stretch at ~1740 cm⁻¹) or LCMS .

- Competing reactions : Check for side reactions (e.g., hydrolysis) by quantifying byproducts via NMR .

Q. What advanced characterization techniques are essential for validating structural integrity?

- NMR : ¹H/¹³C NMR to confirm PEG spacer integration (e.g., ethoxy protons at ~3.5–3.7 ppm) and carbamate formation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect hydrolysis products .

- X-ray crystallography : For crystalline derivatives, resolve 3D structure to confirm stereochemistry .

Q. How can degradation pathways be systematically studied?

- Hydrolysis kinetics : Incubate the compound in buffers of varying pH (4–10) and analyze degradation rates via LCMS .

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light and monitor NHS ester degradation spectrophotometrically .

Q. What role does this compound play in drug delivery systems?

It serves as a heterobifunctional linker in antibody-drug conjugates (ADCs):

Q. How can reaction kinetics be modeled for scale-up processes?

- Pseudo-first-order kinetics : Monitor NHS ester consumption over time under controlled amine concentrations.

- Arrhenius analysis : Determine activation energy by varying temperature (e.g., 4°C to 25°C) to optimize large-scale reactions .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent, catalyst) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.